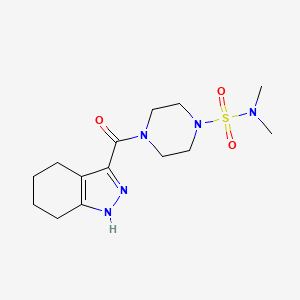
N-(4-acetylphenyl)benzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Acetylphenyl)benzene-1,4-disulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. N1-(4-Acetylphenyl)benzene-1,4-disulfonamide has gained attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Acetylphenyl)benzene-1,4-disulfonamide can be achieved through the reaction of 4-acetylbenzenesulfonyl chloride with benzene-1,4-diamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N1-(4-Acetylphenyl)benzene-1,4-disulfonamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Acetylphenyl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N1-(4-Acetylphenyl)benzene-1,4-disulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has potential biological activity and is studied for its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-Acetylphenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in key biological processes. For example, it may inhibit oxidative phosphorylation in cancer cells, leading to reduced ATP production and cell death . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N1-(4-Acetylphenyl)benzene-1,4-disulfonamide can be compared with other benzenesulfonamides, such as:
Benzene-1,4-disulfonamide: A simpler compound with similar sulfonamide groups but lacking the acetylphenyl moiety.
N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: A compound with a chlorobenzyl group instead of an acetylphenyl group, leading to different chemical and biological properties.
N-(4-Iodophenyl)benzene-1,4-disulfonamide: A compound with an iodophenyl group, which may exhibit different reactivity and biological activity.
The uniqueness of N1-(4-Acetylphenyl)benzene-1,4-disulfonamide lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H14N2O5S2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-N-(4-acetylphenyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C14H14N2O5S2/c1-10(17)11-2-4-12(5-3-11)16-23(20,21)14-8-6-13(7-9-14)22(15,18)19/h2-9,16H,1H3,(H2,15,18,19) |
InChI Key |
NDGXZSJSIAAFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(benzyloxy)-2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11137605.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)propanamide](/img/structure/B11137607.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11137611.png)
![7-Bromo-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137622.png)
![1-(4-Chlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137634.png)
![2-phenyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11137641.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11137647.png)
![3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B11137650.png)
![isobutyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11137655.png)
![(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11137663.png)

![(3Z)-1-benzyl-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11137669.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11137674.png)
![(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11137679.png)
